CID 90474479

Description

Based on contextual references to oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546) and related compounds in Figure 1 of , CID 90474479 may belong to a class of marine-derived toxins characterized by polyketide backbones with methyl, hydroxyl, or other substituents influencing bioactivity .

Properties

Molecular Formula |

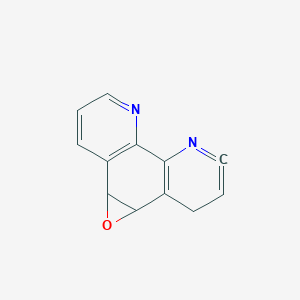

C12H8N2O |

|---|---|

Molecular Weight |

196.20 g/mol |

InChI |

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-3,5,11-12H,4H2 |

InChI Key |

URZHMNQPTNKTCK-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C=NC2=C1C3C(O3)C4=C2N=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis of 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline: involves the reaction of 1,10-phenanthroline with an oxidizing agent to introduce the epoxy group at the 5,6 positions.

Reaction Conditions: The reaction typically requires an oxidizing agent such as m-chloroperbenzoic acid in an organic solvent like dichloromethane at a controlled temperature.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form 1,10-phenanthroline-5,6-dione .

Reduction: Reduction reactions can convert the epoxy group back to a dihydroxy group.

Substitution: The epoxy group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid in dichloromethane .

Reduction: Sodium borohydride in ethanol .

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

- Various substituted derivatives from nucleophilic substitution .

1,10-Phenanthroline-5,6-dione: from oxidation.

5,6-Dihydroxy-1,10-phenanthroline: from reduction.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition Studies: Acts as an inhibitor in studies involving epoxide hydrolase .

Medicine:

Industry:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 90474479 with structurally or functionally analogous compounds, inferred from available evidence:

| Parameter | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) | Oscillatoxin E (CID 156582093) | Oscillatoxin F (CID 156582092) |

|---|---|---|---|---|---|

| Molecular Formula | Not explicitly stated | C₃₃H₄₈O₉ | C₃₄H₅₀O₉ | C₃₂H₄₆O₉ | C₃₂H₄₆O₉ |

| Molecular Weight | Not available | 600.7 g/mol | 614.7 g/mol | 586.7 g/mol | 586.7 g/mol |

| Key Structural Features | Assumed polyketide | Methyl and hydroxyl groups | Additional methyl substitution | Varied oxygenation pattern | Epoxide or cyclic ether moiety |

| Bioactivity | Hypothesized cytotoxic | Inhibits protein phosphatases | Enhanced membrane permeability | Moderate cytotoxicity | Synergistic toxicity with other toxins |

| Solubility | Not reported | Low aqueous solubility | Improved lipid solubility | Moderate in polar solvents | Similar to oscillatoxin E |

| Synthetic Accessibility | Not described | Complex synthesis (marine extraction) | Semi-synthetic modification | Challenging isolation | Requires advanced chromatography |

Key Findings from Comparative Studies:

Bioactivity : Oscillatoxin D (CID 101283546) demonstrates potent enzyme inhibition, while this compound’s activity remains uncharacterized but may align with its structural relatives .

Synthetic Challenges : Isolation and synthesis of oscillatoxin derivatives require specialized techniques, such as vacuum distillation () or LC-MS for structural confirmation (), suggesting similar complexities for this compound .

Therapeutic Potential: Analogous compounds show promise in cancer research (e.g., cytotoxicity) and neurobiology (e.g., ion channel effects), areas where this compound might be explored .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 90474479?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention, Comparison, Outcome) to structure questions. Ensure specificity (e.g., "How does this compound interact with [specific receptor/enzyme] under [conditions]?"). Avoid vague terms and ensure measurability through defined variables (e.g., concentration, reaction kinetics) . Test the question for clarity and scope by piloting preliminary literature reviews .

Q. What are key considerations in designing experiments for this compound?

- Methodological Answer :

- Reproducibility : Document protocols meticulously, including synthesis routes, purity thresholds, and instrumentation (e.g., HPLC conditions, NMR parameters) .

- Controls : Include negative/positive controls (e.g., solvent-only groups, known inhibitors) to isolate this compound's effects .

- Data Collection : Use standardized templates for raw data recording to minimize errors .

Q. How to conduct a systematic literature review for this compound?

- Methodological Answer :

- Search Strategy : Use Boolean operators (AND/OR/NOT) in databases like PubMed or SciFinder (e.g., "this compound AND pharmacokinetics"). Filter results by relevance and publication date .

- Critical Appraisal : Evaluate sources for bias, sample size adequacy, and methodological rigor. Prioritize primary literature over reviews .

- Gap Analysis : Identify understudied areas (e.g., "Limited data on this compound's metabolic pathways in vivo") .

Q. How to ensure ethical compliance in studies involving this compound?

- Methodological Answer :

- Safety Protocols : Adhere to institutional guidelines for handling hazardous chemicals (e.g., fume hood use, waste disposal) .

- Data Integrity : Avoid selective reporting; disclose conflicts of interest .

- Collaboration : Consult ethics boards if human/animal models are involved .

Advanced Research Questions

Q. How to address contradictions in experimental data for this compound?

- Methodological Answer :

- Root-Cause Analysis : Compare methodologies (e.g., solvent polarity, temperature gradients) across conflicting studies .

- Statistical Validation : Apply multivariate analysis or bootstrapping to assess variability .

- Triangulation : Cross-validate findings using alternative techniques (e.g., crystallography vs. molecular docking) .

Q. What strategies improve replicability of this compound studies?

- Methodological Answer :

- Detailed Reporting : Use checklists like ARRIVE for in vivo studies or MIAME for microarray data .

- Open Science : Share raw data and code via repositories (e.g., Zenodo, GitHub) .

- Collaborative Replication : Partner with independent labs to verify results .

Q. How to optimize interdisciplinary research on this compound?

- Methodological Answer :

- Framework Integration : Combine computational (e.g., QSAR modeling) and wet-lab techniques (e.g., enzyme assays) .

- Terminology Harmonization : Define discipline-specific terms (e.g., "bioavailability" in pharmacology vs. chemistry) in a shared glossary .

- Workflow Mapping : Use tools like Gantt charts to align timelines across teams .

Q. How to analyze complex datasets (e.g., omics) for this compound?

- Methodological Answer :

- Preprocessing : Normalize data (e.g., log2 transformation for RNA-seq) and remove outliers .

- Machine Learning : Apply clustering algorithms (e.g., k-means) or neural networks to identify patterns .

- Visualization : Use heatmaps or pathway diagrams to contextualize results .

Tables: Methodological Frameworks

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.